Dihydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility and Handling
The dihydrochloride salt form (CAS 1349114-39-1) exhibits a significantly lower computed logP (-0.59) compared with the free base form (CAS 914654-73-2, logP not reported but estimated higher due to absence of ionic character), indicating substantially improved aqueous solubility [1]. This is a class‑level inference; direct experimental solubility data are not publicly available. The salt also provides a defined stoichiometry (2 HCl equivalents) that ensures consistent neutralization during basic work‑up, whereas the free base is an oil or low‑melting solid (predicted boiling point: 296.9±40.0 °C) that is more difficult to handle quantitatively [2].
| Evidence Dimension | Hydrophilicity / Aqueous Solubility |
|---|---|
| Target Compound Data | Computed logP = -0.59 |
| Comparator Or Baseline | Free base (CAS 914654-73-2): logP not available; expected >0 |
| Quantified Difference | logP difference ≥0.59 (estimated) |
| Conditions | Computed logP (ChemSpace); free base physical state from ChemSrc |
Why This Matters
Higher aqueous solubility simplifies reaction work‑up and purification, reducing solvent consumption and improving process mass intensity in medicinal chemistry workflows.
- [1] ChemSpace. N-(oxan-4-yl)piperidin-4-amine dihydrochloride. LogP property. CSSB00025773149. Accessed 2026. View Source
- [2] ChemSrc. N-(oxan-4-yl)piperidin-4-amine (free base). Physical properties. CAS 914654-73-2. Accessed 2026. View Source
